6-Amino-2-(ethylthio)-4-pyrimidinol

Catalog No.
S823286
CAS No.
37660-22-3
M.F
C6H9N3OS
M. Wt
171.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-(ethylthio)-4-pyrimidinol

CAS Number

37660-22-3

Product Name

6-Amino-2-(ethylthio)-4-pyrimidinol

IUPAC Name

4-amino-2-ethylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)

InChI Key

OYIIQANZEPCOQV-UHFFFAOYSA-N

SMILES

CCSC1=NC(=CC(=O)N1)N

Canonical SMILES

CCSC1=NC(=O)C=C(N1)N

Isomeric SMILES

CCSC1=NC(=O)C=C(N1)N
AEPT is a pyrimidine derivative with the chemical formula C7H10N2OS. It contains an ethylthio (S-ethyl) group and an amino group on the pyrimidine ring. It was first synthesized by H. D. Kohn in 1952 through the condensation of ethylmercaptan and cyanoacetamide. AEPT has since been studied for its medicinal properties, including its potential as an anti-cancer agent, and its use in organic synthesis.
AEPT is a white to off-white crystalline powder that is soluble in water and ethanol. It has a melting point of 157-159 °C and a boiling point of 317.3 °C at 760 mmHg. AEPT has a molecular weight of 182.23 g/mol and a density of 1.22 g/cm3. It has a pKa of 1.86 and 9.56, which indicates its acidic and basic properties, respectively.
AEPT can be synthesized through the reaction of ethylmercaptan and cyanoacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an ethylthio-2-cyanoacetamide intermediate, which is then cyclized to form AEPT. Several methods have been proposed for the synthesis of AEPT, with varying yields and reaction conditions.
AEPT can be characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. NMR spectroscopy provides information on the chemical environment of the AEPT molecule, while mass spectrometry allows for the determination of the molecular weight and fragmentation pattern. Infrared spectroscopy provides information on the functional groups present in the molecule.
Several analytical methods have been developed for the detection and quantification of AEPT. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). HPLC is the most commonly used analytical method for the detection of AEPT due to its high sensitivity and selectivity. GC and TLC are also used but require derivatization of the AEPT molecule.
AEPT has been studied for its biological properties, including its potential as an anti-cancer agent. In vitro studies have shown that AEPT inhibits the growth of various cancer cell lines, including breast cancer, leukemia, and lung cancer. It is believed that AEPT exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.
Studies on the toxicity and safety of AEPT in scientific experiments have been limited. In one study, AEPT was found to be non-toxic to rats when administered orally at a dose of 1600 mg/kg body weight. However, further studies are needed to determine the safety of AEPT in humans and at higher doses.
AEPT has been used in various scientific experiments, including organic synthesis and drug discovery. It has been used as a starting material to synthesize pyrimidine derivatives for potential use as anti-cancer agents and as a reagent in organic synthesis reactions.
Research on AEPT has been limited, with most studies focused on its potential as an anti-cancer agent and its use in organic synthesis. However, recent studies have shown its potential in other fields, including its antimicrobial activity and catalytic properties.
AEPT has the potential to be used in various fields of research and industry, including drug discovery, organic synthesis, and catalysis. Its unique properties, such as its acidic and basic properties, make it a versatile molecule for use in various applications.
One limitation of AEPT is its limited solubility in water, which may limit its use in certain applications. Further research is needed to explore its potential as an anti-cancer agent, as well as its use in other fields such as catalysis and antimicrobial activity.
Several potential future directions for research on AEPT include:
1. Development of novel synthetic routes for the production of AEPT with higher yields and under milder conditions.
2. Exploration of the potential of AEPT and its derivatives as anti-cancer agents through in vitro and in vivo studies.
3. Investigation of the potential of AEPT and its derivatives as antimicrobial agents.
4. Exploration of the catalytic properties of AEPT and its derivatives in various organic reactions.
5. Development of new analytical methods for the detection and quantification of AEPT.
6. Modification of AEPT to improve its solubility and enhance its potential in various fields.

XLogP3

0.1

Dates

Modify: 2023-08-15

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